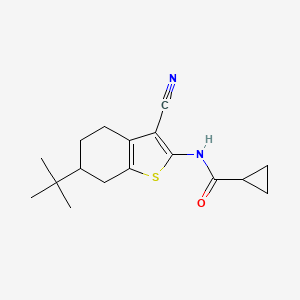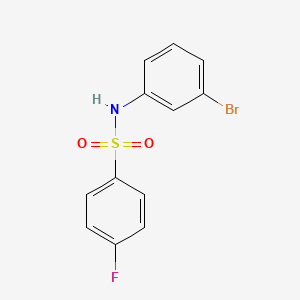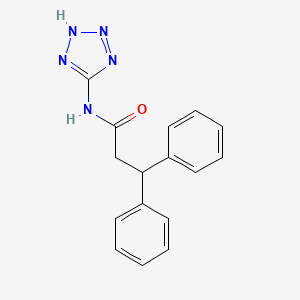![molecular formula C21H25N3O3S B10975163 4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)
4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H25N3O3S. This compound is notable for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE
- 4-CYANO-NN-DIETHYL-5-[3-(4-HYDROXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE
- 4-CYANO-NN-DIETHYL-5-[3-(4-CHLOROPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 4-CYANO-NN-DIETHYL-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-3-METHYLTHIOPHENE-2-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-cyano-N,N-diethyl-5-[3-(4-methoxyphenyl)propanoylamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-5-24(6-2)21(26)19-14(3)17(13-22)20(28-19)23-18(25)12-9-15-7-10-16(27-4)11-8-15/h7-8,10-11H,5-6,9,12H2,1-4H3,(H,23,25) |
InChI Key |
LVSGHIMGRHNSKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=C(C=C2)OC)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975091.png)
![2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10975093.png)

![N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10975100.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10975108.png)


![N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10975124.png)

![6-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975133.png)
![2-{[(3,4-Dichlorophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10975138.png)

![3,4,5-trimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975147.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10975148.png)
